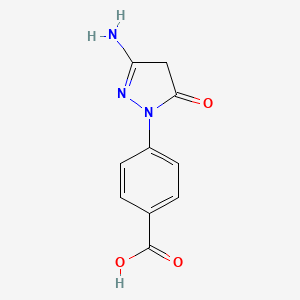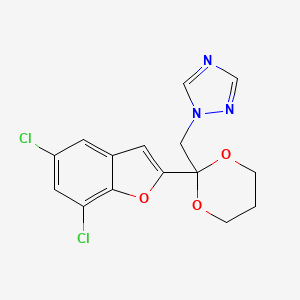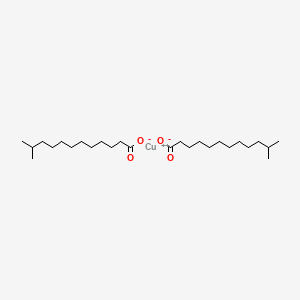
Copper(2+) isotridecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(2+) isotridecanoate, also known as isotridecanoic acid, copper(2+) salt, is a chemical compound with the molecular formula C26H50CuO4. It is a copper salt of isotridecanoic acid and is used in various industrial and scientific applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper(2+) isotridecanoate can be synthesized through the reaction of isotridecanoic acid with copper(II) oxide or copper(II) hydroxide. The reaction typically involves dissolving isotridecanoic acid in an organic solvent, such as ethanol, and then adding copper(II) oxide or copper(II) hydroxide to the solution. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where isotridecanoic acid is reacted with copper(II) salts under controlled temperature and pressure conditions. The product is then purified through filtration and recrystallization processes to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Copper(2+) isotridecanoate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(II) oxide and other copper-containing compounds.
Reduction: It can be reduced to copper(I) compounds under specific conditions.
Substitution: The compound can participate in substitution reactions where the isotridecanoate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used under controlled conditions.
Substitution: Ligand exchange reactions can be facilitated using various organic ligands in the presence of a suitable solvent.
Major Products Formed
Oxidation: Copper(II) oxide (CuO) and other copper oxides.
Reduction: Copper(I) compounds such as copper(I) chloride (CuCl).
Substitution: New copper complexes with different ligands.
Aplicaciones Científicas De Investigación
Copper(2+) isotridecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of coatings, lubricants, and other industrial products due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of copper(2+) isotridecanoate involves its ability to interact with various molecular targets and pathways. Copper ions can participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in antimicrobial applications where this compound disrupts microbial cell membranes and inhibits their growth.
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) acetate: Another copper(II) salt with similar catalytic properties but different ligand structure.
Copper(II) sulfate: Widely used in agriculture and industry, known for its fungicidal properties.
Copper(II) chloride: Commonly used in organic synthesis and as a catalyst.
Uniqueness
Copper(2+) isotridecanoate is unique due to its specific ligand structure, which imparts distinct solubility and reactivity properties. Its long-chain isotridecanoate ligand makes it suitable for applications where hydrophobicity and stability are desired, such as in coatings and lubricants.
Propiedades
Número CAS |
93963-85-0 |
|---|---|
Fórmula molecular |
C26H50CuO4 |
Peso molecular |
490.2 g/mol |
Nombre IUPAC |
copper;11-methyldodecanoate |
InChI |
InChI=1S/2C13H26O2.Cu/c2*1-12(2)10-8-6-4-3-5-7-9-11-13(14)15;/h2*12H,3-11H2,1-2H3,(H,14,15);/q;;+2/p-2 |
Clave InChI |
OPTNBSSIGBIKTJ-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCC(=O)[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12901109.png)
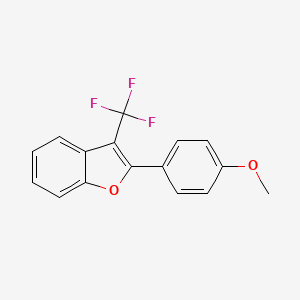
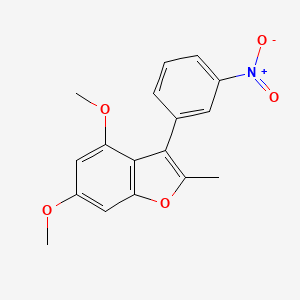
![1-Methyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B12901134.png)
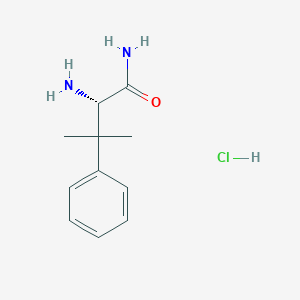
![3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12901142.png)
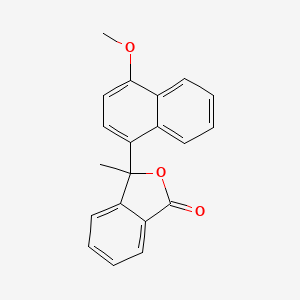
![N-{3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12901154.png)



